molecular formula C23H19N5O3 B2505896 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207014-36-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2505896
CAS No.: 1207014-36-5
M. Wt: 413.437
InChI Key: RWJSMWHLTJPPPP-UHFFFAOYSA-N
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Description

This compound, N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, is a potent and selective cannabinoid receptor 1 (CB1) antagonist. Its primary research value lies in its utility for probing the endocannabinoid system, a critical signaling network involved in a wide range of physiological processes. Researchers employ this antagonist to selectively block CB1 receptor activity in vitro and in vivo, facilitating the study of cannabinoid-mediated pathways in the central nervous system and peripheral tissues. Investigations into CB1 receptor function are crucial for understanding its role in modulating neurotransmitter release, synaptic plasticity, and behaviors related to appetite, pain sensation, and mood . The compound's high selectivity for CB1 over the cannabinoid receptor 2 (CB2) makes it an invaluable pharmacological tool for dissecting the specific contributions of CB1 in complex biological systems, contributing to advanced research in neuropharmacology and the development of targeted therapeutic strategies for neurological and metabolic disorders. This compound is identified in PubChem as a CB1 antagonist (CID 10163296) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-15-4-7-18(8-5-15)28-22(17-3-2-10-24-13-17)21(26-27-28)23(29)25-12-16-6-9-19-20(11-16)31-14-30-19/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSMWHLTJPPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole and pyridinyl intermediates, followed by their coupling with the triazole core

    Preparation of Benzodioxole Intermediate: The benzodioxole moiety can be synthesized via a cyclization reaction of catechol with formaldehyde under acidic conditions.

    Preparation of Pyridinyl Intermediate: The pyridinyl group can be introduced through a nucleophilic substitution reaction using pyridine and an appropriate leaving group.

    Formation of Triazole Core: The triazole ring is typically formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling and Finalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methylphenyl moieties.

    Reduction: Reduction reactions can target the nitro groups if present or reduce the triazole ring under specific conditions.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridinyl and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens (Cl₂, Br₂) for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antifungal Applications

Research indicates that compounds containing the triazole moiety often exhibit antifungal properties. In a study evaluating the antifungal activity of various triazole derivatives, it was found that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide showed significant efficacy against strains of Candida and other pathogenic fungi. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antifungal agents like fluconazole .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazole derivatives have been linked to cytotoxic effects against various cancer cell lines. In one study, novel triazole-based compounds were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives demonstrated potent activity against breast and colon cancer cells .

Case Study: Triazole Derivatives in Cancer Research

A series of triazole derivatives were synthesized and tested for their cytotoxic activity. The study employed quantitative structure–activity relationship (QSAR) methods to predict the biological activity based on structural features. The most active compounds showed IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Activity : The 5-position substituent (e.g., pyridinyl, ethyl, or cyclopropyl) significantly impacts target selectivity. Pyridinyl groups (as in the target compound) may enhance kinase inhibition, while ethyl/cyclopropyl groups improve metabolic stability .
  • Aromatic vs. Aliphatic Groups: Compounds with quinolinyl or benzoisoxazolyl substituents (e.g., 3o, ) exhibit enhanced π-π stacking interactions, critical for binding to hydrophobic enzyme pockets.
  • Amino Group vs. Benzodioxole: The 5-amino substitution in correlates with antiproliferative activity, whereas the benzodioxole group in the target compound may confer improved blood-brain barrier penetration .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzodioxole Ring : This moiety is known for its diverse biological activities.
  • Triazole Core : This structural element often serves as a pharmacophore in various medicinal compounds.
  • Pyridine and Phenyl Substituents : These groups can influence the compound's interaction with biological targets.

Molecular Formula and Identifiers

PropertyValue
Molecular FormulaC19H19N3O3
IUPAC NameThis compound
SMILESCc(ccc(NC(=O)C(Cc1ccccc1)C(=O)N=C(N)N)C(=O)N)O)

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrates effectiveness against a range of bacterial strains, likely due to its ability to interfere with bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, it has been suggested that it could inhibit phospholipase A2, which plays a role in inflammation and cellular signaling .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound inhibited the proliferation of cancer cell lines with IC50 values ranging from 0.5 to 10 μM depending on the cell type .
  • Animal Models : In vivo studies showed that administration of the compound led to a significant reduction in tumor size in xenograft models compared to control groups .
  • Mechanistic Studies : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

To highlight the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
N-AcetylcysteineModerateLowNone
Triazole Derivative XHighModerateYes
N-[Benzodioxole] TriazoleHighHighYes
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-triazole Very High High Yes

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Receptor Binding : The benzodioxole moiety may enhance binding affinity to specific receptors involved in cancer progression.
  • Signal Transduction Modulation : By inhibiting key enzymes in signaling pathways (e.g., phospholipase A2), the compound can alter cellular responses to external stimuli .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeYield Optimization Tips
1CuI, DIPEA, DMF, 80°CTriazole formation via click reactionUse 1.2 equiv. of CuI to accelerate cyclization
2KMnO4_4, H2 _2O/acetoneBenzodioxole oxidation to quinoneControl pH (6–7) to avoid over-oxidation
3LiAlH4_4, THF, 0°CReduction of nitro intermediatesQuench slowly to prevent exothermic side reactions

Q. Table 2. Common Bioassay Models for Activity Validation

Assay TypeTargetReadoutPitfalls to Avoid
Kinase inhibitionEGFRLuminescence (ATP depletion)Check for compound fluorescence interference
AntimicrobialE. coliMIC (µg/mL)Use cation-adjusted Mueller-Hinton broth for consistency

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